

discovery and history of 1-butyl-1H-imidazol-2amine

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Compound of Interest

Compound Name: 1-butyl-1H-imidazol-2-amine

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An In-depth Technical Guide to 1-butyl-1H-imidazol-2-amine: Discovery and History

Introduction

1-butyl-1H-imidazol-2-amine is a heterocyclic organic compound belonging to the substituted imidazole family. Imidazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery, synthesis, and known properties of **1-butyl-1H-imidazol-2-amine**, drawing from the available scientific literature. While a definitive historical account of its first synthesis is not readily available, this document outlines plausible synthetic routes based on established methodologies for analogous compounds.

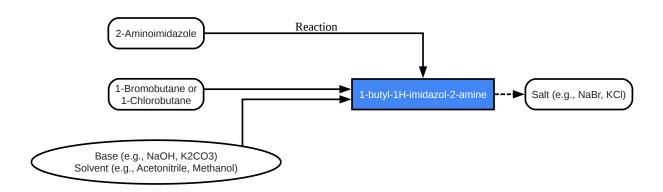
Putative Discovery and Synthesis

A specific, documented discovery of **1-butyl-1H-imidazol-2-amine** could not be identified in the surveyed literature. However, its synthesis can be logically inferred from general and well-established methods for the N-alkylation of imidazoles and related heterocyclic amines. The most probable synthetic pathway involves the direct N-alkylation of 2-aminoimidazole with a suitable butylating agent, such as 1-bromobutane or n-butyl chloride.

General Synthesis Pathway



The synthesis would likely proceed via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring of 2-aminoimidazole attacks the electrophilic carbon of the butyl halide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.



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Caption: General synthetic pathway for 1-butyl-1H-imidazol-2-amine.

Experimental Protocols

While a specific protocol for **1-butyl-1H-imidazol-2-amine** is not available, the following are detailed methodologies for analogous N-alkylation reactions that could be adapted.

Protocol 1: N-Alkylation of Imidazole with Butyl Bromide[1]

This protocol describes the synthesis of 1-n-butylimidazole and could be adapted for 2-aminoimidazole.

Materials:

- Imidazole (or 2-aminoimidazole)
- 1-Bromobutane



- Methanol
- 10M Sodium hydroxide solution
- Chloroform
- Magnesium sulfate

Procedure:

- A solution of imidazole (0.2 mole) in a mixture of methanol (30 ml) and 10M sodium hydroxide solution (30 ml) is prepared in a round-bottom flask equipped with a stirrer.
- 1-Bromobutane (0.255 mole) is added dropwise to the stirred solution while maintaining the temperature between 30°C and 40°C.
- After the addition is complete, the reaction mixture is stirred and refluxed for 12 hours.
- The solvent is then evaporated under reduced pressure.
- The residue is extracted with chloroform (2 x 50 ml).
- The combined chloroform extracts are dried over magnesium sulfate and then concentrated under reduced pressure to yield the product.

Protocol 2: General N-Alkylation of Amines[2]

This is a general procedure for the N-alkylation of primary and secondary amines which could be applicable.

Materials:

- Amine (e.g., 2-aminoimidazole)
- n-butyl chloride
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB)



- Silica-supported copper iodide (SiO2-Cul)
- Water
- Ethyl acetate (EtOAc)

Procedure:

- To a 25 mL round-bottom flask, add the amine (0.5 mmol), n-butyl chloride (0.5 mmol for mono-alkylation), NaOH (2 mmol), TBAB (0.25 mmol), and SiO2-Cul (0.1 g, 5 mol% Cu) in water (4 mL).
- The reaction mixture is stirred at an appropriate temperature (e.g., 70-100°C) for the necessary time, with the reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is triturated with EtOAc (20 mL).
- The SiO2-CuI catalyst is removed by filtration.
- The product is obtained by removing the solvent from the filtrate under reduced pressure,
 followed by purification via column chromatography or crystallization.

Physicochemical and Spectroscopic Data

Specific quantitative data for **1-butyl-1H-imidazol-2-amine** is not readily available. However, data for the parent compound, 2-aminoimidazole, and related N-butyl imidazoles can provide an estimation of its properties.

Table 1: Physicochemical Properties of Related Imidazole Compounds



Property	2-Aminoimidazole Hydrochloride[1]	1-n- butylimidazole[2]	N-Butyl-1H- benzimidazole[3]
Molecular Formula	C ₃ H ₆ ClN ₃	C7H12N2	C11H14N2
Molecular Weight	119.55 g/mol	124.18 g/mol	174.24 g/mol
Boiling Point	313.8°C at 760 mmHg	122-123°C at 20 mmHg	-
Melting Point	143.6°C	-	-

Spectroscopic Data: No specific NMR or IR spectra for **1-butyl-1H-imidazol-2-amine** were found. Characterization would typically involve 1 H NMR, 13 C NMR, and IR spectroscopy. For comparison, the 1 H NMR of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives shows characteristic signals for the butyl group: a triplet for the terminal methyl group around δ 0.87 and multiplets for the methylene protons around δ 1.2 and 1.5.[4]

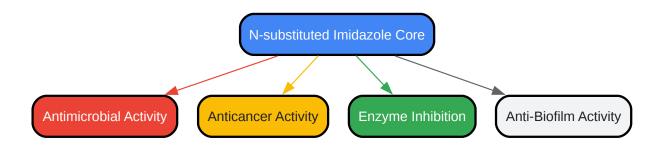
Biological Activity and Potential Applications

While there is no specific biological data for **1-butyl-1H-imidazol-2-amine**, the broader class of N-substituted imidazole and 2-aminoimidazole derivatives has been extensively studied and shown to possess a wide range of biological activities.

- Antimicrobial Activity: Imidazole derivatives are known to be effective against various bacterial and fungal strains.[5] The mechanism of action can involve the disruption of cell wall synthesis or inhibition of protein synthesis. N-alkylated imidazoles have shown promising antibacterial properties.[6]
- Anticancer Activity: Certain benzimidazole derivatives have demonstrated potential as anticancer agents.[3]
- Enzyme Inhibition: 2-Aminoimidazole-based compounds have been investigated as inhibitors of enzymes such as human arginase I.[7]
- Anti-biofilm Agents: A range of 2-aminoimidazole amides have been synthesized and shown to have activity against bacterial and fungal biofilms.[8]



The introduction of a butyl group on the imidazole ring can influence the lipophilicity of the molecule, which may, in turn, affect its biological activity and pharmacokinetic properties.



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Caption: Potential biological activities of N-substituted imidazoles.

Conclusion

1-butyl-1H-imidazol-2-amine is a molecule for which a detailed historical record of discovery and characterization is not prominent in the accessible scientific literature. However, its synthesis is feasible through established N-alkylation methods commonly applied to imidazole and other amine-containing heterocycles. Based on the known biological activities of related N-substituted and 2-aminoimidazole derivatives, it is plausible that **1-butyl-1H-imidazol-2-amine** could exhibit interesting pharmacological properties, warranting further investigation by researchers in drug discovery and medicinal chemistry. The provided synthetic protocols and comparative data on related compounds offer a foundational guide for the future synthesis and characterization of this specific molecule.

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References

 1. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

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- 2. prepchem.com [prepchem.com]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity -PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents PubMed [pubmed.ncbi.nlm.nih.gov]
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